molecular formula C16H14O2 B3016807 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde CAS No. 28809-06-5

2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde

Cat. No.: B3016807
CAS No.: 28809-06-5
M. Wt: 238.286
InChI Key: ZDEVBWDPWMNWHA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action for “2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde” is not specified in the sources I found. Its mechanism of action would depend on its application, particularly in proteomics research .

Safety and Hazards

According to the safety information available, “2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde” is classified as an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Chemical Reactions Analysis

Types of Reactions: 2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-13-15-10-4-5-11-16(15)18-12-6-9-14-7-2-1-3-8-14/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEVBWDPWMNWHA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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